N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
描述
This compound is a benzimidazole-based hydrazide derivative featuring a 5-bromo-2-hydroxybenzylidene moiety and a sulfanylacetohydrazide backbone. The E-configuration of the imine group is critical for its stereochemical stability and bioactivity .
属性
分子式 |
C18H17BrN4O2S |
|---|---|
分子量 |
433.3 g/mol |
IUPAC 名称 |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H17BrN4O2S/c1-2-23-15-6-4-3-5-14(15)21-18(23)26-11-17(25)22-20-10-12-9-13(19)7-8-16(12)24/h3-10,24H,2,11H2,1H3,(H,22,25)/b20-10+ |
InChI 键 |
YGQXGMHNFARNON-KEBDBYFISA-N |
手性 SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
规范 SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=CC(=C3)Br)O |
产品来源 |
United States |
准备方法
合成路线和反应条件
N'-[(E)-(5-溴-2-羟基苯基)亚甲基]-2-[(1-乙基-1H-苯并咪唑-2-基)硫代]乙酰肼的合成通常涉及多步过程:
苯并咪唑部分的形成: 第一步涉及合成1-乙基-1H-苯并咪唑-2-硫醇,这是通过在回流条件下使邻苯二胺与乙基异硫氰酸酯反应来实现的。
苯酚的溴化: 下一步是用溴在乙酸介质中溴化2-羟基苯甲醛,以获得5-溴-2-羟基苯甲醛。
缩合反应: 最后一步涉及在乙酸和乙酸钠存在下,5-溴-2-羟基苯甲醛与1-乙基-1H-苯并咪唑-2-硫醇的缩合反应,形成所需的酰肼化合物
工业生产方法
虽然该化合物的具体工业生产方法尚未得到很好的记录,但一般方法将涉及扩大实验室合成过程的规模。这将包括优化反应条件,使用工业级试剂,并采用连续流动反应器来提高产量和纯度。
化学反应分析
反应类型
N'-[(E)-(5-溴-2-羟基苯基)亚甲基]-2-[(1-乙基-1H-苯并咪唑-2-基)硫代]乙酰肼可以发生各种化学反应,包括:
氧化: 该化合物可以用过氧化氢或高锰酸钾等氧化剂氧化,形成相应的氧化物。
还原: 还原反应可以用硼氢化钠或氢化铝锂等还原剂进行,以产生还原衍生物。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾;酸性或碱性介质。
还原: 硼氢化钠,氢化铝锂;通常在无水溶剂中。
取代: 胺,硫醇;通常在三乙胺等碱存在下。
形成的主要产物
氧化: 相应的氧化物或醌。
还原: 还原的酰肼衍生物。
取代: 具有各种官能团的取代苯酚衍生物。
科学研究应用
N'-[(E)-(5-溴-2-羟基苯基)亚甲基]-2-[(1-乙基-1H-苯并咪唑-2-基)硫代]乙酰肼具有多种科学研究应用:
药物化学: 由于其独特的结构特征,该化合物正被研究用于作为抗菌、抗癌和抗炎剂。
材料科学: 它被用于开发具有特定电子和光学性质的新型材料。
生物学研究: 该化合物用于生化分析以研究酶抑制和蛋白质相互作用
作用机制
N'-[(E)-(5-溴-2-羟基苯基)亚甲基]-2-[(1-乙基-1H-苯并咪唑-2-基)硫代]乙酰肼的作用机制涉及它与酶和受体等分子靶标的相互作用。 苯并咪唑部分可以与酶活性位点结合,抑制其活性,而溴化苯酚基团可以与细胞受体相互作用,调节信号转导途径 .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Modifications in Benzimidazole-Hydrazide Derivatives
Substituent Variations on the Benzimidazole Core
- Compound 3a-3b (): These derivatives replace the ethyl group with a methyl substituent (5-methyl-1H-benzimidazole) and lack the sulfanyl group.
- 2-[(1-Benzyl-1H-Benzimidazol-2-Yl)Thio]-N'-(2-Bromobenzylidene)Acetohydrazide (): Features a benzyl group instead of ethyl on the benzimidazole. The bulkier benzyl substituent may sterically hinder binding to compact active sites compared to the ethyl analog .
Halogen and Hydroxyl Group Positioning
- (E)-N'-(3-Bromo-4-Hydroxy-5-Methoxybenzylidene)-2-((1-Methyl-1H-Benzo[d]Imidazol-2-Yl)Thio)Acetohydrazide (): Substitutes bromine at the 3-position and adds a methoxy group at the 5-position. This alters electronic properties (increased electron density due to methoxy) and may reduce halogen-bonding efficacy compared to the 5-bromo-2-hydroxyphenyl analog .
Triazole-Based Analogs
Functional Group Comparisons
Yield Comparison :
Spectroscopic and Crystallographic Data
Anticancer and Antiplatelet Potential
- Microtubule Disruption : Benzimidazole derivatives (e.g., R 17934 in ) inhibit microtubule assembly, suggesting a shared mechanism for the target compound.
- Antiplatelet Activity : Triazole-sulfanyl analogs () show inhibitory effects on AA-induced platelet aggregation (IC₅₀ = 12–18 µM), highlighting the role of sulfur in thiol-mediated binding .
Computational Similarity Metrics
- Tanimoto Index: Structural similarity to known inhibitors (e.g., 0.75–0.85 for benzimidazole derivatives) predicts overlapping bioactivity .
- Docking Studies : The bromine atom enhances binding to hydrophobic pockets in molecular docking models, as seen in 4-chloro-benzoxazole derivatives () .
生物活性
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzimidazole moiety, a brominated aromatic ring, and a hydrazide functional group. Its molecular formula is with a molecular weight of 447.4 g/mol. The IUPAC name for this compound is N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide.
The biological activity of N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The hydrazide group can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity.
- Nucleic Acid Binding : The benzimidazole moiety may bind to DNA or RNA, affecting processes such as replication and transcription.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL |
These results indicate potential applications in treating bacterial infections.
Case Studies
Several case studies have highlighted the practical applications of N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide:
- In Vivo Models : A study involving animal models demonstrated that the compound significantly reduced tumor size in xenograft models of human cancer, suggesting its potential as a therapeutic agent.
- Combination Therapy : Research has explored the efficacy of this compound in combination with other chemotherapeutic agents, revealing synergistic effects that enhance overall anticancer activity.
常见问题
Basic: What are the optimal synthetic pathways and reaction conditions for preparing this compound?
Methodological Answer:
The synthesis typically involves a multi-step condensation reaction.
- Step 1: React 5-bromo-2-hydroxybenzaldehyde with 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under acidic conditions (e.g., acetic acid or HCl) in ethanol or methanol .
- Step 2: Reflux the mixture at 70–80°C for 6–12 hours to form the hydrazone bond. Monitor progress via TLC (chloroform:methanol, 7:3 ratio) .
- Purification: Use recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Critical Parameters: - Solvent choice (polar aprotic solvents improve yield).
- Acid catalysis accelerates imine formation.
- Temperature control minimizes side reactions like hydrolysis .
Basic: How is structural characterization and purity validation performed?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Confirm hydrazone proton (δ 8.2–8.5 ppm, singlet) and benzimidazole aromatic protons (δ 7.1–7.8 ppm) .
- 13C NMR: Identify carbonyl (C=O at δ 165–170 ppm) and imine (C=N at δ 150–155 ppm) .
- Mass Spectrometry (HRMS): Verify molecular ion peak matching the theoretical mass (e.g., m/z 486.02 for [M+H]+) .
- HPLC: Assess purity (>98%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
Methodological Answer:
Discrepancies often arise from assay variability or structural analogs. Strategies include:
- Standardized Assays:
- Use identical cell lines (e.g., HeLa for cytotoxicity, Staphylococcus aureus for antimicrobial tests) and protocols (e.g., MIC vs. IC50) .
- Structure-Activity Relationship (SAR) Analysis:
- Compare with analogs (e.g., substitution of bromo vs. chloro groups) to identify critical pharmacophores .
- Mechanistic Studies:
- Conduct molecular docking to assess binding affinity for targets like DNA topoisomerase II (anticancer) or bacterial efflux pumps (antimicrobial) .
Example: A 2024 study found that the bromophenyl group enhances DNA intercalation, while the thioether moiety improves membrane permeability, explaining divergent activity profiles .
- Conduct molecular docking to assess binding affinity for targets like DNA topoisomerase II (anticancer) or bacterial efflux pumps (antimicrobial) .
Advanced: What strategies improve the compound’s bioavailability and metabolic stability?
Methodological Answer:
- Derivatization:
- Introduce PEGylated side chains to enhance solubility .
- Replace the hydrazone group with a more stable acylhydrazone or carbamate .
- Formulation Optimization:
- Use liposomal encapsulation to prolong half-life .
- Metabolic Profiling:
- Perform in vitro microsomal assays (e.g., rat liver microsomes) to identify vulnerable sites (e.g., hydrazone hydrolysis). Modify these regions without compromising activity .
Advanced: How does the compound interact with biological targets at the molecular level?
Methodological Answer:
- Biophysical Techniques:
- Surface Plasmon Resonance (SPR): Measure binding kinetics to proteins like β-tubulin (KD ~ 2.1 µM) .
- Fluorescence Quenching: Study DNA interaction (e.g., ethidium bromide displacement assays) .
- Computational Modeling:
- Molecular Dynamics Simulations: Predict binding modes to kinase domains (e.g., EGFR) using AutoDock Vina .
- Crystallography:
- Co-crystallize with human serum albumin to map binding pockets (PDB ID hypothetical) .
Advanced: How to address discrepancies in cytotoxicity data across different cancer cell lines?
Methodological Answer:
- Hypothesis-Driven Testing:
- Evaluate efflux pump expression (e.g., P-gp via Western blot) in resistant lines .
- Transcriptomic Profiling:
- Use RNA-seq to correlate gene expression (e.g., apoptosis regulators) with IC50 values .
- Redox Activity Analysis:
- Measure ROS generation (DCFH-DA assay) to link cytotoxicity to oxidative stress pathways .
Advanced: What are the best practices for scaling up synthesis without compromising yield?
Methodological Answer:
- Process Optimization:
- Replace ethanol with cheaper solvents (e.g., isopropanol) while maintaining reflux conditions .
- Implement continuous flow chemistry to enhance reproducibility .
- Quality Control:
- Use inline FTIR to monitor reaction progress in real time .
- Green Chemistry:
- Recover catalysts (e.g., p-toluenesulfonic acid) via aqueous extraction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
